2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Description
The compound 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid features a cyclohexane core substituted at position 1 with a carboxylic acid group and at position 2 with a carbamoyl moiety. The carbamoyl group is further linked to a 3-cyano-substituted tetrahydrobenzothiophene ring. This structure confers unique physicochemical properties:
- Hydrogen-bonding capacity via the carboxylic acid and carbamoyl groups.
- Aromatic and hydrophobic interactions from the tetrahydrobenzothiophene scaffold.
- Conformational flexibility due to the non-planar cyclohexane and tetrahydrobenzothiophene rings, which adopt puckered conformations as defined by Cremer and Pople’s ring puckering coordinates .
Properties
IUPAC Name |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c18-9-13-10-5-3-4-8-14(10)23-16(13)19-15(20)11-6-1-2-7-12(11)17(21)22/h11-12H,1-8H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGOKRMCEPRFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as the recbcd and addab families of enzymes , and JNK2 and JNK3 kinases . These enzymes play crucial roles in various cellular processes, including DNA repair and cellular signaling.
Mode of Action
It’s suggested that the compound forms an h-bond acceptor interaction with the hinge region of the atp-binding site of its target . This interaction could potentially inhibit the activity of the target enzyme, leading to changes in the cellular processes that the enzyme is involved in.
Biochemical Analysis
Biochemical Properties
2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with human fatty acid-binding protein 5 (FABP5), influencing its activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. In vitro and in vivo studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under certain conditions, leading to a reduction in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a minimum concentration is required to elicit a biological response. Toxicity studies have shown that high doses can lead to cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in target tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. The compound’s localization can influence its interactions with other biomolecules and its overall biological activity.
Biological Activity
The compound 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Structural Characteristics
This compound contains a cyclohexane core linked to a carboxylic acid group and a benzothiophene moiety with a cyano group. The presence of these functional groups is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
- Anticancer Properties : Initial research suggests that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
- Neurological Effects : Its structural similarity to known neuroprotective agents indicates potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : The compound has shown promise against certain bacterial strains, suggesting its utility in developing new antibiotics.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in metabolic pathways associated with disease states.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to physiological changes.
- Signal Transduction Interference : By affecting intracellular signaling cascades, the compound could modulate cellular responses to external stimuli.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Antimicrobial |
| 6-Methylquinoline | Methyl group at position 6 | Anticancer |
| Benzothiazole derivatives | Similar bicyclic structure | Antiviral |
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in decreased markers of oxidative stress and improved neuronal survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Benzothiophene Derivatives
2-(Hexanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (CAS: 342390-32-3)
- Key structural difference: Replaces the 3-cyano-carbamoyl group with a hexanoylamino chain.
- Impact: Increased lipophilicity (logP ~3.5 predicted) due to the hexanoyl group, reducing aqueous solubility compared to the cyano-carbamoyl analog.
2-{[(Thiophen-2-yl)methyl]carbamoyl}cyclohexane-1-carboxylic Acid
Cyclohexane-Carboxylic Acid Derivatives with Variable Carbamoyl Groups
2-[2-Hydroxyethyl(methyl)carbamoyl]cyclohexane-1-carboxylic Acid (CAS: 918306-39-5)
- Key structural difference : Replaces the benzothiophene-carbamoyl with a hydroxyethyl-methyl carbamoyl group.
- Impact: Higher hydrophilicity (logP ~1.8 predicted) due to the hydroxyl group, improving solubility.
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic Acid (CAS: 817187-19-2)
- Key structural difference : Incorporates a sulfamoyl-phenyl group instead of benzothiophene.
- Bulky substituent may restrict ring puckering, altering conformational dynamics .
Cyclohexanone-Based Analogs
2-(Ethylamino)-2-phenylcyclohexan-1-one
- Key structural difference: Replaces carboxylic acid with a ketone and adds an ethylamino group.
- Impact: Reduced solubility (ketone vs. carboxylic acid) and altered pharmacokinetics. Amino group enables cationic interactions but increases metabolic vulnerability .
Structural and Conformational Analysis
- Cyclohexane Puckering : The chair conformation dominates in most derivatives, but substituents like carbamoyl groups can skew toward boat or twist-boat forms, as modeled by Cremer-Pople coordinates .
- Tetrahydrobenzothiophene Flexibility : The partially saturated benzothiophene in the target compound allows adaptive puckering, unlike rigid thiophene or benzene analogs. This flexibility may enhance binding to dynamic protein pockets .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Target Compound Advantages: The 3-cyano group enhances dipole interactions with enzymatic targets (e.g., kinases or GPCRs). Tetrahydrobenzothiophene improves blood-brain barrier penetration compared to fully aromatic systems .
- Limitations : Moderate solubility may necessitate prodrug strategies for oral administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
